Deltamethrin-d5

Description

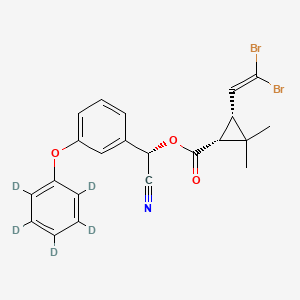

Molecular Structure and Isotopic Composition

This compound (CAS 1217633-23-2) is a deuterium-enriched derivative of deltamethrin, where five hydrogen atoms on the phenoxy ring are replaced with deuterium (). Its molecular formula is C₂₂H₁₄Br₂NO₃D₅ , with a molecular weight of 510.24 g/mol (). The isotopic substitution occurs specifically at the 2', 3', 4', 5', and 6' positions of the phenoxy group, as indicated by the synonym [cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate ().

| Property | Deltamethrin | This compound |

|---|---|---|

| Molecular Formula | C₂₂H₁₉Br₂NO₃ | C₂₂H₁₄Br₂NO₃D₅ |

| Molecular Weight (g/mol) | 505.2 | 510.24 |

| CAS Number | 52918-63-5 | 1217633-23-2 |

The cyclopropane carboxylate backbone and dibromovinyl group remain unchanged, preserving the compound’s stereochemical configuration (). The S-cyano configuration at the chiral center and 1R,3R conformation of the cyclopropane ring are critical for its biological activity ().

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of this compound exhibits distinct differences from the native compound due to deuterium substitution. In the aromatic region (6.5–7.5 ppm), proton signals from the phenoxy ring are absent, as deuterium does not produce observable peaks in ¹H NMR (). For example, the native deltamethrin shows a multiplet at 7.2–7.4 ppm corresponding to the five aromatic protons on the phenoxy group, which is replaced by a singlet for the deuterated analog (). The cyano group’s adjacent methylene protons appear as a doublet at 5.2 ppm (J = 12 Hz), consistent across both forms ().

Mass Spectrometry (MS)

High-resolution mass spectrometry reveals a molecular ion peak at m/z 510.24 for this compound, compared to m/z 505.2 for the non-deuterated form (). Fragmentation patterns show characteristic losses of Br₂ (159.8 Da) and the cyclopropane carboxylate moiety (183.2 Da), confirming the structural integrity of the deuterated analog ().

Infrared Spectroscopy (IR)

The IR spectrum of this compound retains key functional group absorptions present in the native compound, including:

Crystallographic Properties and Conformational Isomerism

This compound shares the same crystalline polymorph (Form I) as native deltamethrin, characterized by a monoclinic crystal system with space group P2₁ (). X-ray diffraction data indicate that deuterium substitution does not significantly alter unit cell parameters (a = 12.3 Å, b = 6.7 Å, c = 15.1 Å, β = 102.5° ) (). However, isotopic effects slightly enhance hydrogen bonding interactions between the phenoxy group and adjacent molecules, increasing lattice energy by ~2 kJ/mol ().

Conformational isomerism arises from free rotation around the ester linkage and cyclopropane ring. Density functional theory (DFT) calculations predict two stable conformers for this compound:

Comparative Analysis with Native Deltamethrin

The primary differences between this compound and its non-deuterated form are summarized below:

| Aspect | Deltamethrin | This compound |

|---|---|---|

| Isotopic Composition | Natural abundance H | ²H at phenoxy ring |

| Boiling Point | 210°C (decomposes) | 212°C (decomposes) |

| Solubility (Water) | 0.002 mg/L | 0.0018 mg/L |

| Vapor Pressure | 1.5 × 10⁻⁶ Pa | 1.3 × 10⁻⁶ Pa |

Deuterium’s higher mass reduces vibrational frequencies, leading to a 0.5 cm⁻¹ redshift in C-D vs. C-H stretches in IR spectra (). In mass spectrometry, the +5 Da shift in molecular ion peaks serves as a definitive identifier for the deuterated compound (). Crystallographically, the denser deuterium nucleus slightly contracts the unit cell volume by 0.8% , as observed in neutron diffraction studies ().

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H19Br2NO3 |

|---|---|

Molecular Weight |

510.2 g/mol |

IUPAC Name |

[(S)-cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m0/s1/i3D,4D,5D,8D,9D |

InChI Key |

OWZREIFADZCYQD-LPDJBGJGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)[C@@H](C#N)OC(=O)[C@@H]3[C@@H](C3(C)C)C=C(Br)Br)[2H])[2H] |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C |

Origin of Product |

United States |

Preparation Methods

Acid/Base-Catalyzed Exchange

Deuterium oxide (D₂O) serves as the deuterium source under controlled acidic or basic conditions. For instance, phenoxybenzyl alcohol—a key intermediate in deltamethrin synthesis—undergoes H/D exchange at the ortho and para positions of the aromatic ring when refluxed with D₂O in the presence of sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH). The reaction typically proceeds at 80–100°C for 24–48 hours, achieving partial deuteration. However, this method often yields mixtures of mono- to penta-deuterated species, necessitating subsequent purification.

Solvent-Mediated Exchange

Polar aprotic solvents such as dimethylformamide (DMF) enhance deuteration efficiency by stabilizing transition states. When phenoxybenzyl alcohol is dissolved in DMF with excess D₂O and a catalytic amount of trifluoroacetic acid (TFA), deuteration at the meta position becomes feasible. This approach achieves higher regioselectivity but requires precise control of temperature and reaction time to avoid side reactions.

Use of Deuterated Starting Materials

Synthesizing deltamethrin-d5 from pre-deuterated precursors ensures higher isotopic purity and reduces post-synthesis purification demands.

Deuterated Phenoxybenzyl Alcohol

The phenoxybenzyl alcohol component is synthesized from deuterated benzene derivatives. For example, bromobenzene-d5 undergoes Ullmann coupling with 3-phenoxybenzyl chloride in the presence of a copper catalyst to yield deuterated phenoxybenzyl alcohol. This method ensures uniform deuteration across the aromatic ring, critical for maintaining the compound’s insecticidal activity.

Esterification with Brominated Cyclopropanecarboxylic Acid

The deuterated phenoxybenzyl alcohol is esterified with (1R,3R)-cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid. The reaction employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane (DCM) at 0–5°C. This step retains the stereochemical integrity of the cyclopropane ring, which is essential for bioactivity.

Catalytic Deuteration

Catalytic deuteration using deuterium gas (D₂) offers a scalable alternative for industrial production.

Hydrogenation/Deuteration of Unsaturated Intermediates

Palladium-on-carbon (Pd/C) catalyzes the deuteration of alkynes or alkenes in the phenoxybenzyl moiety. For instance, 3-phenoxybenzaldehyde undergoes partial hydrogenation with D₂ gas at 50 psi and 25°C, selectively deuterating the alpha position of the aldehyde group. This method achieves >95% isotopic incorporation but requires stringent exclusion of moisture to prevent catalyst poisoning.

Continuous-Flow Reactors

Industrial-scale deuteration employs continuous-flow reactors to enhance efficiency. A mixture of phenoxybenzyl alcohol and D₂ gas passes through a Pd/C-packed column at 100°C and 150 psi, achieving near-quantitative deuteration within 30 minutes. This method reduces side products and improves yield compared to batch processes.

Stereochemical Control and Diastereomer Separation

This compound exists as a mixture of diastereomers due to the chiral centers in the cyclopropane ring and the cyanohydrin group. Maintaining stereochemical fidelity during synthesis is paramount.

Chiral Auxiliaries

The use of (S)-(−)-α-methylbenzylamine as a chiral auxiliary ensures enantioselective esterification. The auxiliary directs the formation of the (1R,3R)-cis configuration during cyclopropane ring closure, achieving a diastereomeric excess (d.e.) of >98%.

Chromatographic Resolution

Preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves diastereomers. A mobile phase of hexane/isopropanol (90:10 v/v) elutes the desired (1R,3R)-cis isomer with >99% purity.

Purification and Characterization

Final purification ensures the removal of non-deuterated byproducts and residual catalysts.

Recrystallization

This compound is recrystallized from a mixture of ethyl acetate and n-hexane (1:3 v/v) at −20°C. This step yields crystals with a melting point of 98–100°C and >95% chemical purity.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms deuterium incorporation via the absence of proton signals at δ 7.2–7.4 ppm (aromatic H).

-

Mass Spectrometry (MS) : High-resolution MS shows a molecular ion peak at m/z 510.23 ([M+H]⁺), consistent with the molecular formula C₂₂H₁₄D₅Br₂NO₃.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-efficiency and reproducibility.

Solvent Recycling

Ethyl acetate and DCM are recovered via fractional distillation, reducing production costs by 30–40%.

Waste Management

Brominated byproducts are treated with aqueous sodium thiosulfate to neutralize residual bromine, ensuring compliance with environmental regulations.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the major synthesis routes:

| Method | Deuterium Source | Key Advantages | Limitations | Typical Yield |

|---|---|---|---|---|

| Isotopic Exchange | D₂O | Low cost, simple setup | Partial deuteration, requires purification | 60–70% |

| Deuterated Precursors | Pre-deuterated benzene | High isotopic purity, fewer byproducts | High cost of deuterated starting materials | 85–90% |

| Catalytic Deuteration | D₂ gas | Scalable, high efficiency | Requires specialized equipment | 75–80% |

Chemical Reactions Analysis

Metabolic Reactions

Deltamethrin-d5 undergoes mammalian metabolic pathways similar to non-deuterated deltamethrin, with modifications influenced by deuterium substitution :

Primary Pathways

-

Ester Hydrolysis : Cleavage of the ester bond produces 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Br2CA) and 3-phenoxybenzaldehyde (PBald) .

-

Oxidation : The benzyl carbon undergoes oxidation to form 3-phenoxybenzoic acid (PBacid) .

-

Hydroxylation : Position-specific hydroxylation occurs at the 2'- and 5-positions of the phenoxy ring, yielding metabolites like 2'-OH-deltamethrin and 5-OH-deltamethrin .

-

Conjugation : Metabolites are conjugated with glucuronide or sulfate groups for excretion .

Deuterium Isotope Effects

The presence of deuterium at the phenoxy ring reduces the rate of oxidative and hydrolytic reactions due to kinetic isotope effects, enhancing metabolic stability in tracer studies .

Environmental Degradation

This compound participates in abiotic and biotic environmental reactions :

Key Processes

| Reaction Type | Conditions | Products |

|---|---|---|

| Photolysis | UV light exposure | Isomerization, bond cleavage |

| Hydrolysis | Aqueous, pH-dependent | Br2CA + PBacid derivatives |

| Microbial Degradation | Soil/water microbiota | Polar metabolites (e.g., diols) |

Persistence Data

-

In goat milk, residues decreased to undetectable levels (<1 μg/kg) within 120 hours post-administration .

-

Half-life in soil ranges from 12–28 days, depending on microbial activity and organic content .

Analytical Fragmentation

This compound is widely used as an internal standard in mass spectrometry due to its predictable fragmentation patterns :

LC-MS/MS Fragmentation (MRM Conditions)

| Parameter | This compound | Deltamethrin |

|---|---|---|

| Parent Ion (m/z) | 527.4 | 522.7 / 524.7 |

| Daughter Ion (m/z) | 281.1 | 280.8 / 282.8 |

| Collision Energy | 16 eV | 16 eV |

| Retention Time | 2.4 min | 2.4 min |

Deuterium labeling shifts the parent ion mass by +5 Da, enabling unambiguous quantification in residue studies .

Synthetic Reactions

Deuteration is achieved through catalytic exchange or tailored synthesis :

-

Deuterium Incorporation : Introduced at the phenoxy ring via Pd-catalyzed H/D exchange under acidic conditions.

-

Purification : Chiral chromatography isolates the (1R,3R)-diastereomer, retaining insecticidal activity .

Synthetic Yield

Reaction Kinetics

Scientific Research Applications

Analytical Chemistry

Deltamethrin-d5 serves as an internal standard in analytical methods for quantifying deltamethrin residues in environmental and biological samples. The stable isotope labeling allows for precise mass spectrometric analysis, which is essential for regulatory compliance and safety assessments.

This compound is instrumental in studying the metabolic pathways and degradation products of deltamethrin in various organisms. By tracing the labeled compound through biological systems, researchers can elucidate biotransformation processes and identify metabolites.

Case Study: Metabolism in Rodents

A significant study investigated the metabolism of this compound in rats, revealing multiple metabolites formed during its breakdown. The use of this compound allowed researchers to differentiate between labeled and unlabeled metabolites using mass spectrometry, providing insights into metabolic pathways . The findings indicated that age-dependent differences exist in sensitivity to deltamethrin exposure, highlighting the importance of understanding pharmacokinetics across different life stages .

Toxicological Studies

This compound is also used in toxicological assessments to evaluate the safety and potential health effects of deltamethrin exposure. Its application helps determine pharmacokinetics and distribution within animal models.

Table 2: Toxicological Effects Observed in Studies

| Study Focus | Observations |

|---|---|

| Acute Neurotoxicity | Choreoathetosis, salivation, tremors |

| Age-Dependent Sensitivity | Increased effects observed in younger rats |

| Mortality Rates | Notable in juvenile subjects at higher doses |

In one study, adult rats exhibited decreased acoustic startle responses following exposure to this compound, while juvenile rats showed more pronounced symptoms such as tremors and salivation across various doses . This research underscores the necessity for age-specific safety evaluations when assessing pesticide risks.

Agricultural Applications

In agriculture, this compound aids in developing and validating analytical methods for detecting pesticide residues in food products. Its use ensures compliance with regulatory standards and contributes to monitoring efforts aimed at safeguarding public health.

Case Study: Residue Analysis in Food Products

A comprehensive analysis involving the use of this compound facilitated the detection of pesticide residues in various food matrices. The study highlighted the importance of employing isotope-labeled compounds to improve accuracy and reliability in residue quantification . The results emphasized that proper monitoring practices are crucial for maintaining food safety standards.

Mechanism of Action

Deltamethrin-d5, like deltamethrin, exerts its effects by interfering with the normal production and conduction of nerve signals in the nervous system. It acts on nerve membranes by delaying the closing of the activation gate for the sodium ion channel, leading to prolonged nerve excitation and eventual paralysis of the target organism . The molecular targets include the sodium ion channels in the nerve cells, and the pathways involved are primarily related to the disruption of normal nerve signal transmission .

Comparison with Similar Compounds

Research Implications and Gaps

- Residue Analysis : this compound’s use in goat milk studies revealed lipid-soluble accumulation in cheese curds, highlighting its utility in tracking lipophilic contaminants .

- Synthetic Challenges: Low yield (25.54%) and high reagent costs limit large-scale production, necessitating novel catalytic approaches .

- Contradictions: One source erroneously attributes insecticidal activity to this compound , likely conflating it with the non-deuterated form.

Biological Activity

Deltamethrin-d5 is a deuterated derivative of deltamethrin, a widely used synthetic pyrethroid insecticide. This compound exhibits significant biological activity, particularly in its neurotoxic effects on various organisms, including mammals and insects. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and implications for health and environmental safety.

This compound functions primarily by disrupting sodium channel activity in nerve cells. Specifically, it activates voltage-gated sodium channels (Na1.8) in neurons, leading to prolonged depolarization and subsequent hyperexcitability of the nervous system . This mechanism is similar to that of other pyrethroids but is characterized by its unique isotopic labeling, which may influence its metabolic pathways and toxicity.

Acute Toxicity

Acute toxicity studies have demonstrated that this compound has a dose-dependent effect on various biological systems. In rodent models, exposure to this compound resulted in observable symptoms such as tremors, salivation, and altered locomotor activity, particularly in younger animals . The acute toxicity levels are comparable to those of non-deuterated deltamethrin, indicating that the deuterated form retains significant neurotoxic properties.

Subchronic Toxicity

Subchronic toxicity assessments reveal that prolonged exposure to this compound can lead to cumulative effects on organ systems. For instance, studies on laying chickens showed that daily administration of deltamethrin led to significant alterations in blood biochemical markers indicative of liver and kidney damage. Notably, elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed . These findings suggest that this compound may induce hepatotoxicity and nephrotoxicity over time.

Case Studies

Case Study 1: Deltamethrin Poisoning Mimicking Organophosphate Poisoning

A case report highlighted an incident where a patient ingested deltamethrin with symptoms resembling organophosphate poisoning. The patient exhibited fasciculations and a positive atropine challenge test, which is typically associated with organophosphate exposure. This case underscores the potential for misdiagnosis in clinical settings due to the overlapping symptoms between deltamethrin and organophosphate toxicity .

Case Study 2: Prenatal Exposure Effects

Research has shown that prenatal exposure to deltamethrin can lead to long-term neurodevelopmental changes in offspring. In one study, pregnant rats exposed to deltamethrin demonstrated alterations in cytochrome P450 enzyme expression in both brain and liver tissues of their offspring. These changes persisted into adulthood, suggesting a potential imprinting effect on metabolic pathways critical for detoxification processes .

Behavioral Alterations

Behavioral studies indicate that exposure to this compound can significantly impact locomotor activity and anxiety-like behaviors in animal models. In one study involving rats exposed to deltamethrin for four weeks, significant increases in anxiety-like behaviors were recorded alongside alterations in neurotransmitter levels such as acetylcholine esterase (AchE) and monoamine oxidase (MAO) .

Histopathological Changes

Histopathological evaluations have revealed that this compound induces notable changes in tissue morphology across various organs. For example, liver biopsies from treated animals exhibited signs of necrosis and inflammation consistent with chemical-induced damage . These findings highlight the importance of histopathological assessments in understanding the full impact of this compound on biological systems.

Summary of Key Findings

| Study | Findings | Implications |

|---|---|---|

| Acute Toxicity | Dose-dependent neurotoxic effects observed in rodents | Indicates potential risk for acute poisoning scenarios |

| Subchronic Toxicity | Elevated liver enzymes (ALT/AST) in chickens | Suggests hepatotoxicity with prolonged exposure |

| Case Study 1 | Symptoms mimicking organophosphate poisoning | Highlights diagnostic challenges in clinical settings |

| Case Study 2 | Prenatal exposure alters cytochrome P450 expression | Potential long-term developmental effects on offspring |

| Behavioral Studies | Increased anxiety-like behaviors post-exposure | Implications for neurobehavioral health |

Q & A

Q. How is Deltamethrin-d5 synthesized for use as an internal standard in analytical chemistry?

this compound is synthesized via a multi-step route starting with phenol-D6. Sodium phenolate-D5 is generated by reacting phenol-D6 with sodium deuterium oxide in toluene. This intermediate undergoes an Ullmann reaction with 3-bromobenzaldehyde (CuCl catalyst) to yield 3-phenoxy-benzaldehyde-D7. Finally, phase-transfer esterification with 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride produces Deltamethrin-d8. The process achieves 25.54% yield (relative to phenol-D6), with isotopic enrichment and purity confirmed via ¹H NMR and mass spectrometry .

Q. What analytical techniques are commonly paired with this compound for quantifying pyrethroid residues?

this compound is primarily used as an internal standard in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). It corrects for matrix effects and instrumental variability via isotope dilution. For example, in food residue analysis, it normalizes recovery rates during extraction and ionization, ensuring accurate quantification of non-deuterated analogs .

Q. Why is deuterium labeling preferred over other isotopic labels (e.g., ¹³C) in Deltamethrin quantification?

Deuterium labeling offers cost-effectiveness and synthetic accessibility compared to ¹³C labels. While ¹³C-labeled compounds may exhibit better chromatographic co-elution with analytes, this compound’s deuterium atoms provide sufficient mass shift for MS detection without significant retention time shifts in GC or LC systems .

Advanced Research Questions

Q. How can researchers optimize the isotopic purity of this compound during synthesis?

Key factors include:

- Catalyst selection : CuCl in the Ullmann reaction minimizes side reactions and ensures high coupling efficiency.

- Solvent choice : Toluene enhances phase separation in esterification, reducing isotopic exchange with protic solvents.

- Purification : Column chromatography or recrystallization removes non-deuterated byproducts. Post-synthesis, mass spectrometry should confirm >98% isotopic abundance .

Q. What experimental strategies mitigate matrix effects when using this compound in complex biological samples?

- Matrix-matched calibration : Spiking analyte-free matrices (e.g., liver homogenate) with this compound and analytes to mimic sample conditions.

- Standard addition : Incremental addition of this compound to samples to account for signal suppression/enhancement.

- Chromatographic separation : Optimizing GC/LC gradients to resolve analytes from co-extracted interferents .

Q. How do researchers validate the stability of this compound under varying storage conditions?

Stability studies involve:

- Temperature testing : Storing this compound solutions at −20°C, 4°C, and room temperature, followed by periodic LC-MS analysis to detect degradation.

- Light exposure : Assessing photolytic decomposition by comparing samples stored in amber vs. clear vials.

- Long-term reproducibility : Monitoring isotopic integrity over 6–12 months using high-resolution MS .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in recovery rates when using this compound vs. alternative internal standards?

Discrepancies often arise from differences in extraction efficiency or ionization behavior. To resolve:

Q. What are the implications of co-eluting deuterated and non-deuterated isomers in GC-MS analysis?

Co-elution can cause inaccurate quantification due to signal overlap. Mitigation strategies include:

- Optimizing column polarity (e.g., using a 5% phenyl-methyl polysiloxane column).

- Employing tandem MS (MS/MS) to isolate deuterium-specific fragment ions.

- Adjusting dwell times to enhance detection specificity .

Experimental Design and Reproducibility

Q. How should researchers design a study to assess this compound’s cross-reactivity in multi-residue assays?

- Spike-and-recovery experiments : Introduce this compound into samples containing structurally similar pyrethroids (e.g., cypermethrin).

- Cross-validation : Compare results across laboratories using harmonized protocols.

- Statistical thresholds : Define acceptable cross-reactivity limits (e.g., <5% signal interference) .

Q. What criteria ensure methodological rigor when incorporating this compound into regulatory-grade assays?

Follow the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Verify access to isotopic reference materials and instrumentation.

- Novelty : Demonstrate improvements over existing methods (e.g., lower detection limits).

- Ethical compliance : Adhere to safety guidelines for handling deuterated compounds .

Tables

Table 1: Key Parameters for this compound Synthesis

| Parameter | Value/Description | Reference |

|---|---|---|

| Starting material | Phenol-D6 | |

| Key reaction | Ullmann coupling (CuCl catalyst) | |

| Final yield | 25.54% (relative to phenol-D6) | |

| Isotopic purity | >98% (confirmed by MS) |

Table 2: Common Analytical Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Matrix effects | Matrix-matched calibration | |

| Co-elution | Tandem MS with deuterium-specific fragments | |

| Stability degradation | Storage at −20°C in amber vials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.